6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related tetrahydroquinoline compounds involves complex organic reactions. For example, the synthesis of 4-aryl-2-methyl-1,2,3,4-tetrahydroisoquinolines was achieved via intramolecular cyclization using the Pummerer reaction as a key step, followed by reductive removal of phenylsulfanyl groups and reduction of lactam functions to yield the final products in excellent yields (Toda et al., 2000). Another method involves catalytic hydrogenation of acetamidoquinolines followed by acetamide hydrolysis to prepare amino-substituted tetrahydroquinolines (Skupinska et al., 2002).
Molecular Structure Analysis
Molecular structure analysis of tetrahydroquinoline derivatives is crucial for understanding their chemical behavior and potential applications. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used for structural elucidation. For instance, studies have detailed the structural characteristics of similar compounds, providing insights into their molecular frameworks and the influence of various substituents on their overall structure (Dyachenko et al., 2010).
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
1,2,3,4-Tetrahydroisoquinoline derivatives, including compounds like 6-Methyl-1,2,3,4-tetrahydroquinoline-1-acetamide, have been recognized as 'privileged scaffolds' in medicinal chemistry due to their presence in various natural products and synthetic compounds with biological activity. Research has highlighted their potential in various therapeutic areas:
Neuroprotective and CNS-Related Applications:
- Endogenous derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline have been identified in the mammalian brain and have shown promise in neuroprotection, antiaddictive, and antidepressant-like activities in animal models. These compounds may exert their effects through mechanisms such as monoamine oxidase inhibition, free radical scavenging, and glutamatergic system antagonism (Antkiewicz‐Michaluk et al., 2018).
Cancer Treatment:
- Certain tetrahydroisoquinoline derivatives have been studied for their role as anticancer antibiotics. The FDA approval of trabectedin for treating soft tissue sarcomas marks a significant milestone in this research area. These compounds have also shown potential against various infectious diseases, including malaria, tuberculosis, HIV-infection, and leishmaniasis (Singh & Shah, 2017).
Synthesis of Pharmacologically Active Compounds:
- The versatility of tetrahydroquinoline derivatives is evident in their use in synthesizing a wide range of pharmacologically active compounds. For instance, the Fischer synthesis of indoles from arylhydrazones involves transformations of cyclohexadienoneimine intermediates derived from tetrahydroquinoline derivatives, showcasing the compound's utility in complex synthetic pathways (Fusco & Sannicolo, 1978).
Safety and Hazards
This compound is classified as a warning under the GHS system . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .
Wirkmechanismus
Mode of Action
It’s worth noting that many tetrahydroquinoline derivatives are known to interact with their targets through covalent bonding .
Pharmacokinetics
It’s known that the compound is insoluble in water , which could impact its bioavailability.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s insolubility in water could affect its distribution in the body. Additionally, storage conditions such as temperature can impact the stability of the compound .
Eigenschaften
IUPAC Name |
2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c1-9-4-5-11-10(7-9)3-2-6-14(11)8-12(13)15/h4-5,7H,2-3,6,8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNPBTSTTXHPDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(CCC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.